N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a synthetic organic compound that features a unique adamantane moiety. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, which imparts distinctive properties to the compounds it is part of. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often introduced through the reaction of adamantane with suitable reagents to form 2-(adamantan-1-yl)ethanamine.
Sulfonamide Formation: The ethanamine derivative is then reacted with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to the biological activity of the adamantane moiety.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It is used in studies to understand the interaction of adamantane derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes and interact with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(adamantan-2-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
- N-[2-(adamantan-1-yl)ethyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
Uniqueness
N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is unique due to the specific positioning of the adamantane moiety and the methoxy group, which can significantly influence its biological activity and chemical properties. The presence of the adamantane moiety provides enhanced stability and lipophilicity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3S/c1-14-6-15(2)20(10-19(14)25-3)26(23,24)22-5-4-21-11-16-7-17(12-21)9-18(8-16)13-21/h6,10,16-18,22H,4-5,7-9,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUARQDMYGYSWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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